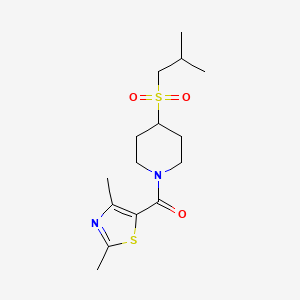

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S2/c1-10(2)9-22(19,20)13-5-7-17(8-6-13)15(18)14-11(3)16-12(4)21-14/h10,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDMIIZKUAVBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

Final Coupling: The final step involves coupling the thiazole and piperidine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 4-(isobutylsulfonyl)piperidine group contributes to both stability and selective reactivity:

Thiazole Ring Modifications

The 2,4-dimethylthiazole moiety participates in electrophilic substitution and coordination chemistry:

-

Electrophilic Aromatic Substitution : Methyl groups at positions 2 and 4 direct electrophiles to the 5-position (already substituted in this case). Bromination or nitration would require harsh conditions (e.g., ) but may be sterically hindered.

-

Metal Coordination : The thiazole nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic cross-coupling reactions. This property is exploited in Suzuki-Miyaura couplings for biaryl synthesis .

Ketone Bridge Transformations

The central methanone group offers opportunities for reduction and nucleophilic addition:

-

Reduction : Catalytic hydrogenation () or borohydride reduction () could reduce the ketone to a secondary alcohol, though steric hindrance from adjacent groups may limit efficiency .

-

Grignard Reactions : Organomagnesium reagents (e.g., ) could add to the carbonyl carbon, forming tertiary alcohols. This pathway is less common due to the ketone’s steric environment .

Metabolic and Biological Reactions

In vivo, the compound likely undergoes enzymatic modifications:

-

Oxidative Metabolism : CYP450 enzymes may oxidize the isobutyl chain’s terminal methyl groups to hydroxylated derivatives, as seen in structurally related sulfonamides .

-

Sulfone Stability : The sulfonyl group is resistant to further oxidation, enhancing metabolic stability compared to sulfoxides or thioethers .

Synthetic Methodology

The compound’s synthesis likely involves:

-

Piperidine sulfonation : Reaction of piperidine with isobutylsulfonyl chloride under basic conditions.

-

Thiazole formation : Hantzsch thiazole synthesis using thiourea and α-halo ketones.

-

Ketone coupling : Friedel-Crafts acylation or nucleophilic acyl substitution to link the thiazole and piperidine moieties .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring and a piperidine ring, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions:

- Thiazole Ring Formation : Often synthesized through Hantzsch thiazole synthesis, which combines α-haloketones with thioamides.

- Piperidine Ring Introduction : Achieved via nucleophilic substitution reactions involving suitable piperidine derivatives.

- Final Coupling : The two rings are coupled through a methanone linkage using reagents like acyl chlorides or anhydrides under controlled conditions.

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive molecule due to the presence of both thiazole and piperidine rings, which are associated with various pharmacological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacteria and fungi.

- Antiviral Properties : Potential to inhibit viral replication mechanisms.

- Anticancer Effects : Studies indicate that it may act as an enzyme inhibitor or receptor modulator, providing therapeutic benefits in cancer treatment .

Material Science

In the industrial sector, this compound can be utilized in developing new materials due to its chemical stability and reactivity:

- Polymer Development : Its properties make it suitable for creating specialty chemicals and advanced materials.

- Coatings Production : Potential application in coatings that require specific chemical properties.

Case Study 1: Anticancer Research

A study examined the compound's efficacy against pancreatic cancer cell lines (MIA PaCa-2). Results indicated low nanomolar IC50 values, demonstrating significant inhibition of cell growth. This suggests potential as a lead compound in cancer therapeutics .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of thiazole derivatives similar to this compound found that they exhibit strong activity against various bacterial strains. This positions them as candidates for developing new antibiotics .

Comparative Data Table

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring may bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Molecular Targets and Pathways

Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases.

Receptors: It may act as an agonist or antagonist at various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

Signaling Pathways: The compound can modulate signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Thiazole vs. Thiadiazole: The target compound’s thiazole ring (one sulfur, one nitrogen) differs from the 1,3,4-thiadiazole (two nitrogens, one sulfur) in . Thiadiazoles are known for higher electronegativity and stronger hydrogen-bonding capacity, which enhance interactions with biological targets like enzymes . However, thiazoles offer greater synthetic versatility and metabolic stability in some contexts.

- Piperidine vs. Piperazine : The piperidine group in the target compound lacks the additional nitrogen found in piperazine derivatives (e.g., ). Piperazine’s extra nitrogen facilitates hydrogen bonding but may reduce lipophilicity compared to piperidine .

Substituent Effects

- Isobutylsulfonyl Group: The sulfonyl moiety in the target compound increases polarity and may improve aqueous solubility compared to non-sulfonylated analogs. Similar sulfonamide groups in drugs (e.g., sulfonamide antibiotics) enhance target binding via electrostatic interactions .

- Methylphenyl vs. Methoxyphenyl: and highlight methylphenyl and methoxyphenyl substituents, respectively.

Hypothesized Pharmacological Profiles

While direct biological data for the target compound is unavailable, inferences can be drawn from analogs:

- Antimicrobial Potential: Thiadiazole derivatives in exhibit antimicrobial activity, suggesting the target’s thiazole core may share similar mechanisms (e.g., disrupting bacterial membrane integrity) .

- Kinase Inhibition : The piperidine-sulfonamide structure resembles kinase inhibitors (e.g., imatinib analogs), where sulfonamides anchor to ATP-binding pockets. The isobutyl group may modulate selectivity for specific kinase isoforms .

Biological Activity

(2,4-Dimethylthiazol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, with the CAS number 1797308-40-7, is a complex organic compound notable for its structural features, including a thiazole ring and a piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 344.5 g/mol. The presence of both thiazole and piperidine rings contributes to its diverse biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂O₃S₂ |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 1797308-40-7 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

Enzymatic Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, such as kinases and proteases.

Receptor Modulation : It may act as an agonist or antagonist at receptors like G-protein coupled receptors (GPCRs), influencing signaling pathways related to cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperidine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains.

Antiviral Activity

The thiazole ring has been associated with antiviral activity in several studies. Compounds with similar structures have shown efficacy against viruses by interfering with viral replication mechanisms.

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Research suggests that it may disrupt oxidative phosphorylation in cancer cells, leading to reduced ATP generation and inhibited cell growth. This is particularly relevant for certain cancer subtypes that rely heavily on oxidative phosphorylation for energy.

Case Studies

- Oxidative Phosphorylation Inhibition : A study focused on optimizing compounds targeting oxidative phosphorylation complexes highlighted that similar compounds demonstrated significant potency in inhibiting cancer cell growth at low nanomolar concentrations (IC50 values ranging from 0.05 to 0.9 μM) .

- Enzyme Inhibition : Another study reported that compounds derived from thiazole and piperidine structures effectively inhibited specific kinases involved in cancer metabolism, showcasing their potential as therapeutic agents .

Q & A

Basic: What are the key synthetic pathways and reaction conditions for synthesizing this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core followed by coupling with the thiazole moiety. Critical steps include:

- Sulfonylation of piperidine : Introducing the isobutylsulfonyl group under anhydrous conditions using sulfonyl chlorides and a base (e.g., triethylamine) .

- Thiazole coupling : Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 2,4-dimethylthiazole group .

- Catalysts and solvents : Palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF or DCM) are essential for high yields .

- Purification : HPLC or column chromatography ensures ≥95% purity .

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., sulfonyl and thiazole signals) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for understanding bioactive conformations .

Advanced: How can synthetic yield be optimized given steric hindrance from the isobutylsulfonyl group?

Answer:

Strategies to mitigate steric effects:

- Temperature modulation : Lower reaction temperatures (0–25°C) reduce side reactions during sulfonylation .

- Bulky ligands : Use of sterically hindered ligands (e.g., XPhos) in coupling reactions improves catalytic efficiency .

- Microwave-assisted synthesis : Enhances reaction kinetics for challenging steps .

Advanced: How to resolve contradictions between experimental spectroscopic data and computational models?

Answer:

- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra with experimental data to identify conformational discrepancies .

- Dynamic NMR : Detect rotational barriers or tautomerism in solution that static models miss .

- Crystallographic validation : Use X-ray structures to benchmark computational geometries .

Basic: What methodologies assess the compound’s biological activity in vitro?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cell viability assays : MTT or CellTiter-Glo® quantify cytotoxicity in cancer cell lines .

- Binding studies : Surface plasmon resonance (SPR) or ITC determine binding affinity and kinetics .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced: How do structural analogs with modified sulfonyl/thiazole groups compare in activity?

Answer:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Isobutyl → tert-butyl | Increased lipophilicity but reduced solubility | |

| Thiazole → oxazole | Lower enzyme inhibition due to reduced electron density |

Basic: What experimental designs evaluate environmental impact during disposal?

Answer:

- Biodegradation assays : OECD 301F protocol to measure microbial breakdown .

- Ecotoxicology : Daphnia magna or algal growth inhibition tests assess aquatic toxicity .

Advanced: How is X-ray crystallography applied to confirm stereochemical assignments?

Answer:

- Single-crystal growth : Use vapor diffusion in ethanol/water mixtures .

- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) resolves heavy atoms (e.g., sulfur) .

- Refinement : SHELXL software models disorder in flexible groups (e.g., isobutyl) .

Advanced: What strategies improve pharmacological profiling for target selectivity?

Answer:

- Kinome-wide screening : Profile against 100+ kinases to identify off-target effects .

- Molecular docking : Prioritize targets with Glide or AutoDock based on binding poses .

- Metabolite identification : LC-MS/MS detects active metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.